2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a benzothiolo-pyrimidine core
Preparation Methods
The synthesis of 2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiolo-pyrimidine core, followed by the introduction of the ethyl, phenyl, and sulfanyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its specific structural features and functional groups. Similar compounds include other benzothiolo-pyrimidine derivatives, which may have different substituents or functional groups. The uniqueness of this compound lies in its combination of ethyl, phenyl, and sulfanyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
331982-00-4 |
---|---|
Molecular Formula |
C28H29N3O2S2 |
Molecular Weight |
503.7g/mol |
IUPAC Name |
2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C28H29N3O2S2/c1-3-19-14-15-22-23(16-19)35-26-25(22)27(33)31(21-12-8-5-9-13-21)28(30-26)34-17-24(32)29-18(2)20-10-6-4-7-11-20/h4-13,18-19H,3,14-17H2,1-2H3,(H,29,32) |
InChI Key |
UKXQLQPZOOCIQH-UHFFFAOYSA-N |
SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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